Procaine hydrochloride, [3,5-3H] Procaine hydrochloride, [3,5-3H]
Brand Name: Vulcanchem
CAS No.: 129083-48-3
VCID: VC0161901
InChI: InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i7T,8T;
SMILES: CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl
Molecular Formula: C13H20N2O2
Molecular Weight: 240.331

Procaine hydrochloride, [3,5-3H]

CAS No.: 129083-48-3

Cat. No.: VC0161901

Molecular Formula: C13H20N2O2

Molecular Weight: 240.331

* For research use only. Not for human or veterinary use.

Procaine hydrochloride, [3,5-3H] - 129083-48-3

Specification

CAS No. 129083-48-3
Molecular Formula C13H20N2O2
Molecular Weight 240.331
IUPAC Name 2-(diethylamino)ethyl 4-amino-3,5-ditritiobenzoate;hydrochloride
Standard InChI InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i7T,8T;
Standard InChI Key MFDFERRIHVXMIY-PTGCLLIWSA-N
SMILES CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl

Introduction

Chemical Identity and Structure

Basic Identification Data

Procaine hydrochloride, [3,5-3H] is a radiolabeled derivative of the well-known local anesthetic procaine hydrochloride. The compound has specific chemical identifiers that distinguish it from the non-tritiated form:

ParameterValue
CAS Registry Number129083-48-3
PubChem CID102602069
Molecular FormulaC₁₃H₂₁ClN₂O₂ (or C₁₃H₁₉ClN₂O₂T₂ with T representing tritium)
Molecular Weight276.79 g/mol
InChIInChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i7T,8T;
InChIKeyHCBIBCJNVBAKAB-POECPTPCSA-N
SMILES[3H]C1=CC(=CC(=C1N)[3H])C(=O)OCCN(CC)CC.Cl

The molecule consists of a parent structure (CID 102602070: Benzoic-3,5-t2 acid, 4-amino-, 2-(diethylamino)ethyl ester) with hydrochloride salt formation . The compound's chemical name according to IUPAC nomenclature is 2-(diethylamino)ethyl 4-amino-3,5-ditritiobenzoate;hydrochloride, which accurately reflects its structural components and the specific positions of the tritium atoms .

Structural Characteristics

The tritiated procaine hydrochloride maintains the core structure of procaine with the following key components:

  • A 4-aminobenzoate core with tritium atoms at positions 3 and 5

  • An ester linkage connecting to a 2-(diethylamino)ethyl group

  • A hydrochloride salt formation that enhances water solubility

The tritium labeling at the 3,5 positions creates a radioactive tracer molecule while preserving the pharmacological properties of the original compound. This strategic positioning ensures the tritium atoms remain stable during metabolism, allowing for accurate tracing in research applications .

Physical and Chemical Properties

Procaine hydrochloride, [3,5-3H] possesses several distinctive physical and chemical properties that influence its behavior in storage, handling, and experimental conditions:

PropertyValue/Description
Physical State (20°C)Solid
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count7
Exact Mass276.1456041 g/mol
Topological Polar Surface Area55.6 Ų
Heavy Atom Count18
Formal Charge0
Complexity222
Isotope Atom Count2

While specific physicochemical data for the tritiated form is limited, many properties can be extrapolated from the non-tritiated procaine hydrochloride (CAS: 51-05-8). The non-tritiated form has a melting point of 154-157°C, appears as a white to almost white powder or crystal, and is soluble in water and ethanol, slightly soluble in chloroform, but insoluble in ether .

The incorporation of tritium atoms minimally affects these physical properties but significantly alters the compound's radiation profile, making it detectable through various radioactivity monitoring techniques. Like standard procaine hydrochloride, the tritiated form likely maintains high water solubility due to its salt formation, facilitating its use in aqueous experimental systems .

Applications in Research

Radiotracer Studies

The primary application of procaine hydrochloride, [3,5-3H] is as a radiotracer in pharmaceutical and biomedical research. The tritium labeling enables researchers to:

  • Track the distribution and metabolic fate of procaine in biological systems

  • Study receptor binding and drug-target interactions with high sensitivity

  • Investigate pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME)

  • Determine tissue penetration and blood-brain barrier permeability

  • Evaluate metabolic pathways and identify metabolites

The compound's specific activity (radioactivity per unit mass) makes it a valuable tool for quantitative analyses, allowing for detection of even minute concentrations in biological samples .

Comparison with Non-tritiated Studies

Research with the non-tritiated form of procaine has revealed significant antioxidant and potential geroprotective properties. For instance, procaine has demonstrated inhibitory effects on superoxide radical (O₂⁻) generation at concentrations ranging from 0.2 to 2.0 mM, with the strongest effects observed at higher concentrations .

Additionally, procaine at concentrations of 2.5, 5.0, and 10 mM has been shown to effectively reduce cell membrane lipoperoxidation in human lymphoblastoid cell lines (Jurkat cells) exposed to cumene hydroperoxide. At these concentrations, procaine prevented lipid peroxidation by 5% (at 2.5 mM) and showed similar patterns of antioxidant action at 5 and 10 mM .

The tritiated form allows researchers to further investigate these mechanisms by precisely tracking the compound's cellular localization and molecular interactions during these antioxidant processes .

Pharmacological Relevance

Relationship to Procaine

Procaine hydrochloride, the parent compound without tritium labeling, is a well-established local anesthetic of the ester type. It has a relatively slow onset and short duration of action, and is primarily used for infiltration anesthesia and peripheral nerve blocks . The tritiated form maintains these fundamental pharmacological properties while adding radiotracing capabilities.

The basic pharmacological profile includes:

  • Local anesthetic activity through sodium channel blockade

  • Ester-type structure leading to hydrolysis by plasma esterases

  • Relatively short half-life in circulation

  • Low toxicity at therapeutic concentrations

Research Findings on Biological Effects

Recent studies with non-tritiated procaine have revealed interesting effects beyond anesthesia, particularly regarding DNA protection and genotoxicity at different concentrations:

  • At low concentrations (0.25, 0.5, and 1 mM), procaine reduces endogenous DNA strand breaks more prominently in aged individuals compared to young subjects

  • Concentrations of 3 mM and higher (5 and 10 mM) demonstrated genotoxic effects as measured by DNA strand break formation using the automated fluorescence-detected alkaline DNA unwinding (FADU) assay

  • Procaine exerts radioprotective effects against X-ray-induced DNA damage, though the effect varies with concentration and the age of the subject

These findings suggest a complex dose-dependent relationship between procaine's protective and potentially harmful effects on cellular DNA, which can be further elucidated using the tritiated form to track cellular distribution and molecular interactions .

Storage ParameterRecommendation
TemperatureRoom temperature (preferably in a cool, dark place, <15°C)
ContainerTightly sealed, radiation-safe container
ProtectionShield from light and moisture
SegregationStore away from oxidizing agents and strong acids
Inventory ControlRegular monitoring of radioactivity levels

The non-tritiated form has established stability parameters that would generally apply to the tritiated version, with the additional consideration of radioactive decay over time. Proper calibration curves should be established to account for radioactive decay when using the compound over extended periods .

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